3-Bromopropyltrichlorosilane

Catalog No.
S1509991
CAS No.
13883-39-1
M.F
C3H6BrCl3Si
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopropyltrichlorosilane

CAS Number

13883-39-1

Product Name

3-Bromopropyltrichlorosilane

IUPAC Name

3-bromopropyl(trichloro)silane

Molecular Formula

C3H6BrCl3Si

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

UUNGBOQAZQUJMZ-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)CBr

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CBr
  • Silylation reactions

    The trichlorosilyl group can be readily displaced by nucleophiles, leading to the formation of new Si-C bonds. This allows for the attachment of various organic functionalities to the silicon atom, creating diverse organosilanes with tailored properties.

  • Hydrosilylation reactions

    3-Bromopropyltrichlorosilane can participate in hydrosilylation reactions, where the Si-H bond of a hydrosilane reacts with an unsaturated carbon-carbon bond. This reaction finds use in the synthesis of various silicon-containing polymers and functional molecules.

Modification of Surfaces

The presence of the reactive bromine group makes 3-Bromopropyltrichlorosilane a valuable reagent for surface modification in scientific research. It can react with various hydroxyl (-OH) terminated surfaces, such as silicon oxide and metal oxides, to form a covalent Si-O-Si linkage. This creates a new organic layer on the surface, which can tailor its properties for specific applications.

  • Biomolecule immobilization

    By attaching biomolecules like enzymes, antibodies, or DNA probes to the modified surface, researchers can create biosensors for various bioanalytical applications.

  • Control of surface wettability

    Modifying surfaces with 3-Bromopropyltrichlorosilane can alter their wettability, making them more hydrophobic (water-repelling) or hydrophilic (water-attracting). This property control finds use in microfluidic devices, self-cleaning surfaces, and other areas of research.

3-Bromopropyltrichlorosilane is an organosilicon compound characterized by the molecular formula C3H6BrCl3Si\text{C}_3\text{H}_6\text{BrCl}_3\text{Si}. It appears as a colorless to light yellow liquid and is recognized for its high reactivity, attributed to the presence of both bromine and trichlorosilyl groups. This compound is primarily utilized as a reagent in organic synthesis and for surface modification applications, particularly involving silica-based materials .

3-Bromopropyltrichlorosilane is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: Data on specific toxicity is limited. However, chlorosilanes are generally known to be corrosive and can cause skin and eye irritation. Inhalation may cause respiratory problems ²
  • Flammability: Flammable liquid. Flash point is around 38 °C ²
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes. These fumes are highly irritating to the skin, eyes, and respiratory system ²

Safety recommendations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound ²
  • Work in a well-ventilated area ²
  • Avoid contact with skin, eyes, and clothing ²
  • Store in a tightly sealed container under inert atmosphere (like dry nitrogen) ²

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, including amines, alcohols, and thiols. This property makes it valuable in synthesizing diverse organosilicon compounds.
  • Hydrolysis: The trichlorosilyl group is prone to hydrolysis, leading to the formation of silanols and hydrochloric acid. This reaction is significant for modifying surfaces and materials .
  • Coupling Reactions: It can be employed to produce coupling agents like 3-iodopropyltrichlorosilane, which are used in creating self-assembled nonlinear optically active chromophoric multilayers.

While 3-Bromopropyltrichlorosilane does not directly engage in biological pathways, it serves as a crucial agent in preparing materials for biochemical applications. For instance, it can modify silica surfaces to enhance their compatibility with biological molecules or improve their stability in various environments. The compound's reactivity with moisture necessitates careful handling to prevent unwanted hydrolysis during biological experiments .

The synthesis of 3-Bromopropyltrichlorosilane typically involves the following methods:

  • Reaction of Allyl Bromide with Trichlorosilane: This method occurs under anhydrous conditions to minimize hydrolysis. The general reaction can be represented as:
    CH2=CHCH2Br+HSiCl3BrCH2CH2CH2SiCl3\text{CH}_2=\text{CHCH}_2\text{Br}+\text{HSiCl}_3\rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3
  • Industrial Production: In industrial settings, large-scale reactors facilitate the controlled combination of reactants under specific temperatures and pressures, ensuring high yield and purity. Solvents like toluene may be used to aid in reactant mixing .

3-Bromopropyltrichlorosilane has several important applications:

  • Surface Modification: It is extensively used for modifying silica nanofiber films and particles, enhancing their properties for various applications in materials science.
  • Organic Synthesis: As a reagent, it plays a role in synthesizing other organosilicon compounds and functionalized materials .
  • Biochemical

Interaction studies involving 3-Bromopropyltrichlorosilane focus on its reactivity with nucleophiles and its behavior in aqueous environments. The compound's hydrolysis leads to the release of hydrochloric acid, which can impact surrounding materials and biological systems. Understanding these interactions is crucial for optimizing its use in both laboratory and industrial settings .

Several compounds share structural similarities with 3-Bromopropyltrichlorosilane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-ChloropropyltrimethoxysilaneC₃H₉ClO₃SiContains methoxy groups instead of trichlorosilyl groups; less reactive.
3-BromopropyltrimethoxysilaneC₃H₉BrO₃SiSimilar reactivity but with methoxy groups; used in different applications.
3-MercaptopropyltrimethoxysilaneC₃H₉OSiContains a thiol group; useful for different chemical modifications.
3-AminopropyltrimethoxysilaneC₃H₉NOSiFeatures an amine group; often used for creating functionalized surfaces.

Uniqueness of 3-Bromopropyltrichlorosilane

The unique combination of bromine and trichlorosilyl groups gives 3-Bromopropyltrichlorosilane distinctive reactivity patterns compared to its analogs. This allows it to be particularly effective for specific applications in surface modification and polymer synthesis, making it a versatile reagent in both organic chemistry and material science .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

13883-39-1

Wikipedia

Silane, (3-bromopropyl)trichloro-

General Manufacturing Information

Silane, (3-bromopropyl)trichloro-: ACTIVE

Dates

Modify: 2023-08-15

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